molecular formula C14H22NO4P B5138552 N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide

Cat. No.: B5138552
M. Wt: 299.30 g/mol
InChI Key: XBYUVIUHQTYXCQ-UHFFFAOYSA-N
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Description

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry . The presence of the diethoxyphosphoryl group in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide typically involves the reaction of diethyl phosphite with an appropriate amine and aldehyde under controlled conditions. One common method involves the use of a solvent-free Kabachnik–Fields reaction, which provides good yields and shorter reaction times . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group plays a crucial role in its biological activity by interacting with enzymes and other biomolecules. This interaction can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO4P/c1-5-18-20(17,19-6-2)14(15(4)12(3)16)13-10-8-7-9-11-13/h7-11,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYUVIUHQTYXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N(C)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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